GSK1104252A

GPR119 agonism cAMP accumulation CHO-K1 reporter assay

GSK1104252A is a characterized GPR119 agonist with 66% oral bioavailability and 8.7h rat half-life, enabling chronic oral dosing in T2D models. Its defined potency (pEC50 7.3) and CYP2C9 inhibition profile (IC50 3 µM) ensure reproducible target validation and controlled off-target assessment. Select this compound for consistent cross-study comparisons and ex vivo incretin secretion assays.

Molecular Formula C22H27FN4O5S
Molecular Weight 478.5 g/mol
CAS No. 1001397-20-1
Cat. No. B1672349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1104252A
CAS1001397-20-1
SynonymsGSK1104252A;  GSK-1104252A;  GSK 1104252A.
Molecular FormulaC22H27FN4O5S
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2CCN3C4=C(C=C(C=C4)S(=O)(=O)C)F
InChIInChI=1S/C22H27FN4O5S/c1-14(2)31-22(28)26-9-6-15(7-10-26)32-21-17-8-11-27(20(17)24-13-25-21)19-5-4-16(12-18(19)23)33(3,29)30/h4-5,12-15H,6-11H2,1-3H3
InChIKeyHCCOWIAORWVUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK1104252A (CAS 1001397-20-1): A Tool GPR119 Agonist for Incretin and Diabetes Research Procurement


GSK1104252A is a synthetic small-molecule agonist of G protein-coupled receptor 119 (GPR119), a Class A GPCR expressed in pancreatic β-cells and enteroendocrine L-cells [1]. It belongs to the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (DHPP) chemotype and was optimized by GlaxoSmithKline as a research tool to study GPR119-mediated glucose homeostasis [1]. The compound is orally bioavailable and demonstrates a defined selectivity profile against a broad panel of off-target receptors and enzymes [1].

Procurement Rationale for GSK1104252A: Why Off-the-Shelf GPR119 Agonists Are Not Interchangeable


Although multiple GPR119 agonists are commercially available, their pharmacological and ADME profiles differ substantially, precluding simple substitution in experimental systems. Variations in receptor potency (pEC50), intrinsic efficacy (% max response), species-specific activity, cytochrome P450 inhibition, and oral bioavailability directly impact experimental outcomes in incretin secretion, glucose tolerance, and chronic dosing studies [1][2]. A compound with lower potency may fail to engage the target at feasible in vivo concentrations, while poor bioavailability or high clearance can confound interpretation of efficacy in long-term models [1]. The following evidence documents the specific, quantifiable parameters that distinguish GSK1104252A from its closest in-class analogs, enabling informed procurement for reproducible target validation.

GSK1104252A Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Human GPR119 Potency and Intrinsic Efficacy: GSK1104252A vs. Lead Indoline Analog

GSK1104252A (compound 3) exhibits a pEC50 of 7.3 (EC50 ≈ 50 nM) and a 91% maximal response in the human GPR119 CHO-K1 6CRE-luciferase reporter assay. This represents a 10-fold improvement in potency and a 1.3-fold increase in intrinsic efficacy compared to the earlier lead indoline analog (compound 2), which had a pEC50 of 6.3 and 70% maximal response [1].

GPR119 agonism cAMP accumulation CHO-K1 reporter assay

GLP-1 Secretion in GLUTag Cells: GSK1104252A vs. GSK1292263 (Another GSK GPR119 Agonist)

In GLUTag enteroendocrine cells, GSK1104252A stimulates GLP-1 secretion with a pEC50 of 7.7 (EC50 ≈ 20 nM) [1]. In comparison, GSK1292263, another GSK-developed GPR119 agonist that advanced to Phase II clinical trials, exhibits a reported pEC50 of 8.5 for GLP-1 secretion in the same cell line [2]. GSK1104252A thus shows approximately 6-fold lower potency than GSK1292263 in this functional assay.

GLP-1 secretion incretin enteroendocrine L-cell

Selectivity Profile: CYP2C9 Inhibition and Broad Panel Screening

GSK1104252A was profiled against a panel of 50 aminergic receptors (≤1 µM) and 68 receptors, ion channels, and enzymes (≤10 µM). The only notable activity was 54% inhibition of monoamine oxidase-B (MAO-B) at 10 µM. It inhibited cytochrome P450 2C9 with an IC50 of 3 µM [1]. In contrast, APD668 (JNJ-28630368), a clinical-stage GPR119 agonist, displays more potent CYP2C9 inhibition with a reported Ki of 0.1 µM [2].

CYP inhibition off-target screening drug-drug interaction

Oral Pharmacokinetics in Rat: Favorable Half-Life and Bioavailability for Chronic Dosing

Following oral administration (30 mg/kg) in Sprague-Dawley rats, GSK1104252A exhibited a terminal half-life (t1/2) of 8.7 hours, peak plasma concentration (Cmax) of 9 µM, clearance (Cl) of 8.4 mL/min/kg, volume of distribution (Vss) of 1.5 L/kg, and oral bioavailability (%F) of 66% [1]. While direct cross-study PK comparisons are limited, the 8.7-hour half-life supports once-daily or twice-daily dosing in rodent efficacy studies, a practical advantage for chronic metabolic experiments.

pharmacokinetics oral bioavailability rodent model

GSK1104252A: Optimal Use Cases Based on Empirical Evidence


Target Validation in Rodent Glucose Homeostasis Models

The compound's 8.7 h rat half-life and 66% oral bioavailability [1] make it suitable for chronic oral dosing in rodent models of type 2 diabetes (e.g., high-fat diet-induced obese mice, Zucker diabetic fatty rats). Researchers can administer GSK1104252A once or twice daily to achieve sustained GPR119 engagement and assess effects on glucose tolerance, insulin secretion, and incretin levels over weeks to months, without the need for continuous infusion or frequent intraperitoneal injections.

Ex Vivo Incretin Secretion Assays in Primary Tissue

With a pEC50 of 7.7 for GLP-1 secretion in GLUTag cells [1], GSK1104252A is validated for use in ex vivo systems such as isolated perfused intestine, primary colonic crypt cultures, or isolated pancreatic islets. The compound's clean selectivity profile against aminergic receptors [1] reduces the risk of off-target effects that could confound interpretation of GLP-1 or insulin release data in complex tissue preparations.

Comparative Pharmacology Studies of GPR119 Agonists

GSK1104252A serves as a benchmark tool compound for evaluating novel GPR119 agonists in vitro and in vivo. Its defined potency (pEC50 7.3 on hGPR119) [1] and established PK profile provide a consistent reference standard. Procurement of this specific compound ensures experimental reproducibility when comparing back to published GSK studies, whereas use of alternative GPR119 agonists with different potency (e.g., GSK1292263 pEC50 6.9) [2] or selectivity profiles introduces uncontrolled variables that complicate cross-study comparisons.

In Vitro Off-Target Liability Assessment

The documented CYP2C9 IC50 of 3 µM and MAO-B inhibition of 54% at 10 µM [1] provide a known off-target liability profile. This allows researchers to prospectively control for potential confounding effects in cellular assays. For experiments requiring CYP2C9 inactivity, alternative GPR119 agonists may be more suitable; conversely, for studies where moderate CYP2C9 inhibition is acceptable, GSK1104252A offers a well-characterized option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1104252A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.